molecular formula C11H19ClO B1583100 10-Undecenoyl chloride CAS No. 38460-95-6

10-Undecenoyl chloride

Cat. No. B1583100
Key on ui cas rn: 38460-95-6
M. Wt: 202.72 g/mol
InChI Key: MZFGYVZYLMNXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329923B2

Procedure details

A mixture of toluene (12 mL) and SOCl2 (7.75 g, 65 mmol) and undec-10-enoic acid (1.00 g, 5.43 mmol) were refluxed for 1.5 h. The solvent and remaining SOCl2 were distilled off and the product (X) was further used in the thioester synthesis. 1H-NMR (CDCl3): δ=5.90-5.74 (m, 1H), 5.06-4.91 (m, 2H), 2.87 (t, J=7.2 Hz, 2H), 2.06 (q, J=13.7 Hz, J=6.7 Hz, 2H), 1.78-1.61 (m, 2H), 1.49-1.23 (m, 8H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[C:5]([OH:17])(=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15]>C1(C)C=CC=CC=1>[C:5]([Cl:3])(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
7.75 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 1.5 h
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
were distilled off
CUSTOM
Type
CUSTOM
Details
the product (X) was further used in the thioester synthesis

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC=C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.